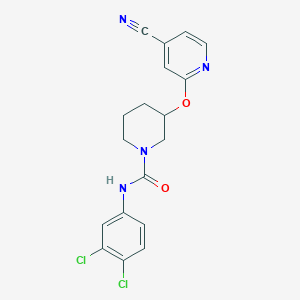
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide, also known as JNJ-193, is a small molecule drug that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves the inhibition of the protein kinase CK1ε, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1ε, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide disrupts the signaling pathways that regulate these processes, leading to the inhibition of cancer cell growth, inflammation, and pain.
Biochemical and Physiological Effects
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and alleviation of pain symptoms. These effects are mediated through the inhibition of CK1ε and the disruption of the signaling pathways that regulate cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide for lab experiments is its high potency and selectivity for CK1ε, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. However, one of the limitations of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide in animal models and human subjects. Additionally, further research is needed to explore the potential therapeutic applications of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the development of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide analogs and derivatives may lead to the discovery of new compounds with improved potency, selectivity, and bioavailability.
Synthesemethoden
The synthesis of 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves the reaction of 3,4-dichloroaniline with 4-cyanopyridine-2-carboxylic acid, followed by the conversion of the resulting intermediate to 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide through a series of chemical reactions. The synthesis method has been optimized to produce 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and prostate cancer. In inflammation research, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neuropathic pain research, 3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide has been shown to alleviate pain symptoms in animal models.
Eigenschaften
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-(3,4-dichlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-4-3-13(9-16(15)20)23-18(25)24-7-1-2-14(11-24)26-17-8-12(10-21)5-6-22-17/h3-6,8-9,14H,1-2,7,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFABEICLMOBEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-cyanopyridin-2-yl)oxy)-N-(3,4-dichlorophenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2448911.png)
![1-[4-[4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2448914.png)
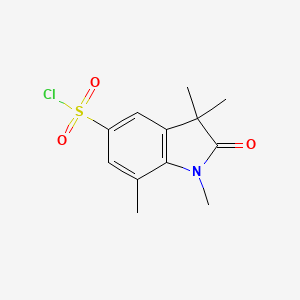
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
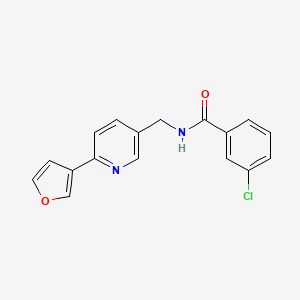
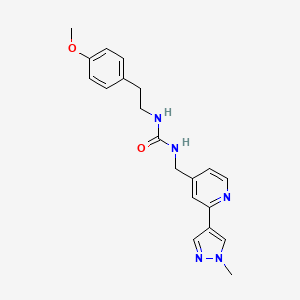
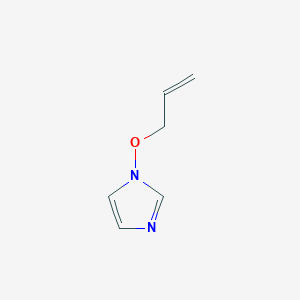

![N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2448926.png)
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

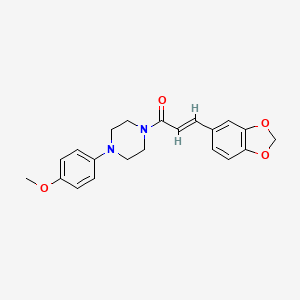
![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)